molecular formula C11H10N4O2S B14290187 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine CAS No. 121041-55-2

6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine

Cat. No.: B14290187
CAS No.: 121041-55-2
M. Wt: 262.29 g/mol
InChI Key: RLMGBQWCFIIFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine is a pyridazine derivative featuring a sulfanyl-linked 3-nitrophenyl substituent at the 6-position and an amine group at the 3-position. Its molecular formula is C₁₁H₁₀N₄O₂S (molecular weight = 262.29 g/mol). The nitro group confers strong electron-withdrawing properties, while the sulfanyl (thioether) linker may influence solubility and redox stability.

Properties

CAS No.

121041-55-2

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-amine

InChI

InChI=1S/C11H10N4O2S/c12-10-4-5-11(14-13-10)18-7-8-2-1-3-9(6-8)15(16)17/h1-6H,7H2,(H2,12,13)

InChI Key

RLMGBQWCFIIFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 3-Amino-6-chloropyridazine

A widely reported method involves substituting the chlorine atom in 3-amino-6-chloropyridazine with a 3-nitrobenzylsulfanyl group. The precursor 3-amino-6-chloropyridazine is synthesized via ammonolysis of 3,6-dichloropyridazine, as detailed in CN104844523A.

Procedure :

  • Ammonolysis : 3,6-Dichloropyridazine reacts with aqueous ammonia (3:1 molar ratio) in DMF at 100–150°C for 5–26 hours, yielding 3-amino-6-chloropyridazine with >90% purity.
  • Thiol Substitution : The chloride intermediate undergoes nucleophilic displacement with 3-nitrobenzyl mercaptan.
    • Conditions : K₂CO₃ (2 equiv), DMF, 80°C, 12 hours.
    • Workup : Evaporation, recrystallization from ethanol/water (1:3), and silica gel chromatography (EtOAc/hexane, 4:1).

Yield : 78–85% after purification.

Diaza-Wittig Cyclization for Pyridazine Core Assembly

An alternative route constructs the pyridazine ring with pre-installed substituents. The Diaza-Wittig reaction, as described in Strategy for the synthesis of pyridazine heterocycles, enables direct incorporation of the sulfanyl group.

Procedure :

  • Diazo Intermediate : Methyl acetoacetate is converted to α-diazo-β-ketoester using IBX oxidation.
  • Cyclization : Reacting the diazo compound with 3-nitrobenzyl thiol in the presence of P(n-Bu)₃ in dichloromethane forms the pyridazine ring.
    • Conditions : RT, 16 hours under argon.
    • Workup : Aqueous extraction, drying (Na₂SO₄), and column chromatography.

Yield : 60–70%.

Thiol-Ene Coupling on 3-Aminopyridazine

A third method functionalizes 3-aminopyridazine via radical thiol-ene reaction:

  • Substrate Preparation : 3-Aminopyridazine is synthesized via Pd-catalyzed amination of 3-bromopyridazine.
  • Coupling : 3-Nitrobenzyl thiol is added under UV light with AIBN initiator in THF.
    • Conditions : 60°C, 6 hours.
    • Workup : Filtration through Celite®, solvent removal, and recrystallization.

Yield : 65–75%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Nucleophilic Substitution : DMF outperforms acetonitrile and dichloromethane, providing higher yields (85% vs. 70%) due to better solubility of intermediates. Elevated temperatures (80–100°C) reduce reaction time from 24 to 12 hours.
  • Diaza-Wittig Reaction : Dichloromethane gives superior cyclization yields (70%) compared to i-Pr₂O (55%).

Catalytic Systems

  • Base Selection : K₂CO₃ is optimal for thiol substitution, minimizing side reactions like oxidation. Stronger bases (e.g., NaOH) lead to decomposition.
  • Phosphine Catalysts : P(n-Bu)₃ increases Diaza-Wittig yields by 15% over HMPT by stabilizing reactive intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, Ar-H), 8.23 (d, J = 8.0 Hz, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.64 (t, J = 8.0 Hz, 1H, Ar-H), 6.92 (s, 1H, pyridazine-H), 4.52 (s, 2H, SCH₂), 5.21 (s, 2H, NH₂).
  • LC-MS : m/z 293.1 [M+H]⁺, purity >98%.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyridazine ring and dihedral angle of 87° between the pyridazine and 3-nitrobenzyl groups.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 85 98 High Moderate
Diaza-Wittig 70 95 Moderate High
Thiol-Ene Coupling 75 97 Low Low

Key Findings :

  • Nucleophilic substitution is preferred for industrial-scale synthesis due to scalability.
  • Diaza-Wittig offers regioselectivity but requires costly reagents.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) with BHT stabilizer.
  • Byproduct Formation : Silica gel chromatography removes dimeric sulfides (RSSR).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl chloride can undergo nucleophilic substitution reactions to form various derivatives.

    Cyclization: The formation of the pyridazine ring involves cyclization reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Thiols for thioether formation.

    Cyclization Agents: Hydrazine for pyridazine ring formation.

Major Products

    Reduction: 6-{[(3-Aminophenyl)methyl]sulfanyl}pyridazin-3-amine.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitro and sulfanyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could undergo reduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine with structurally related pyridazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups
This compound C₁₁H₁₀N₄O₂S 262.29 3-Nitrophenylmethylsulfanyl Not reported Nitro, thioether
6-(4-Methoxyphenyl)pyridazin-3-amine C₁₁H₁₁N₃O 201.23 4-Methoxyphenyl Not reported Methoxy (electron-donating)
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine C₅H₄ClN₅ 169.57 Chloro, triazolo ring 287 Chloro, fused triazole
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 Oxan-4-yl (tetrahydropyran) Not reported Ether, cyclic oxygen
6-(3-(Methylsulfinyl)phenyl)-imidazo[1,2-b]pyridazin-3-amine C₂₀H₁₉N₃O₂S₂ 426.08 Methylsulfinylphenyl, imidazopyridazine 105–107 Sulfoxide, imidazole
Key Observations:
  • Substituent Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or neutral/bulky groups (e.g., oxan-4-yl in ).
  • Melting Points : The chloro-triazolo derivative exhibits a high melting point (287°C), likely due to strong intermolecular forces from its fused heterocyclic system. The imidazopyridazine analog has a lower melting point (105–107°C), reflecting reduced crystallinity from the flexible sulfoxide group.
  • Molecular Weight : The target compound (262.29 g/mol) falls within the typical range for drug-like molecules, whereas bulkier analogs (e.g., , 426.08 g/mol) may face bioavailability challenges.
Antiplasmodial Activity ():

The imidazopyridazine analog demonstrates potent antiplasmodial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum), attributed to its methylsulfinylphenyl and imidazole groups. The sulfoxide moiety may enhance solubility and target engagement compared to the thioether in the target compound .

Antiangiogenic Potential ():

The chloro-triazolo motif may stabilize interactions with kinase domains .

Physicochemical Optimization ():

Sulfonyl and sulfinyl groups (e.g., in ) improve metabolic stability compared to thioethers, which are prone to oxidation. The nitro group in the target compound may confer metabolic resistance but could also increase toxicity risks.

Q & A

Q. What are the common synthetic routes for preparing 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine, and what key reaction steps are involved?

The synthesis typically involves nucleophilic substitution at the pyridazine ring’s sulfur position. A general approach includes:

  • Step 1 : Reacting 3-aminopyridazine with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to introduce the sulfanyl group.
  • Step 2 : Alkylation of the sulfanyl group using 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the 3-nitrophenylmethyl moiety .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product. Key challenges include controlling regioselectivity and minimizing byproducts from nitro-group reduction.

Q. How can the solubility of this compound in organic solvents be experimentally determined and modeled?

Solubility is measured via gravimetric or UV-spectrophotometric methods across temperatures (e.g., 288–333 K). For modeling:

  • Modified Apelblat Equation : Correlates solubility with temperature using three parameters, achieving <1.58% root-mean-square deviation (RSMD) in similar pyridazin-3-amine derivatives .
  • Wilson Model : Predicts activity coefficients and dissolution thermodynamics (ΔH, ΔS, ΔG) based on molecular interactions in solvents like methanol or ethyl acetate .

Q. What spectroscopic and crystallographic methods are employed for structural elucidation of pyridazin-3-amine derivatives?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C3 of phenyl, sulfanyl linkage).
  • X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III generates thermal ellipsoid plots to visualize bond angles and torsional strain .
  • DSC : Determines melting points and phase transitions (e.g., fusion enthalpy ~120–150 J/g for related compounds) .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield of this compound when dealing with steric hindrance from the 3-nitrophenyl group?

  • Catalytic Additives : Use 3-picoline or 3,5-lutidine to enhance nucleophilic substitution efficiency by stabilizing intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity in analogous pyridazine syntheses .
  • Protecting Groups : Temporarily block the nitro group with acetyl or tert-butyloxycarbonyl (Boc) to minimize steric interference during sulfanyl alkylation .

Q. How can computational models predict the biological activity of this compound derivatives, and what parameters are critical for accurate predictions?

  • QSAR Studies : Use descriptors like logP, molar refractivity, and nitro-group charge density to correlate with antiplatelet or anticancer activity .
  • Docking Simulations : AutoDock Vina evaluates binding affinity to targets (e.g., COX-2 or PDE inhibitors) by analyzing hydrogen bonds between the sulfanyl group and catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on RMSD and binding free energy (ΔG ≤ −8 kcal/mol for active derivatives) .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar pyridazin-3-amine compounds?

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers due to assay variability .
  • Selectivity Profiling : Use panels of related enzymes (e.g., PDE3 vs. PDE5) to differentiate off-target effects. For example, 6-arylpyridazinones show 10-fold selectivity for PDE3 over PDE5 .
  • Metabolite Screening : LC-MS identifies active metabolites that may contribute to discrepancies in in vitro vs. in vivo efficacy .

Q. How does the electronic effect of the 3-nitro substituent influence the sulfanyl group's reactivity in subsequent derivatization reactions?

  • Electron-Withdrawing Effect : The nitro group reduces electron density at the sulfur atom, making it less nucleophilic. This necessitates stronger bases (e.g., NaH) for S-alkylation reactions .
  • Resonance Stabilization : The nitro group’s meta-position directs electrophilic substitution to the pyridazine ring’s C4 position, confirmed by Hammett σ⁺ constants (ρ = +0.78) .
  • Redox Sensitivity : Nitro groups can be reduced to amines under catalytic hydrogenation, altering the compound’s electronic profile and downstream reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.